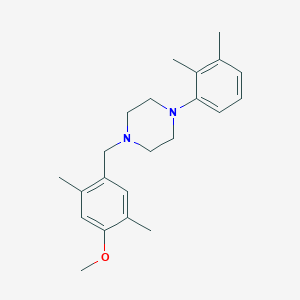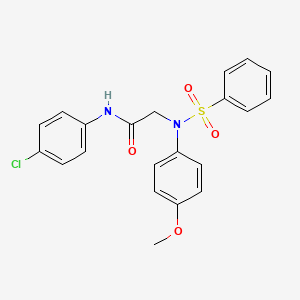
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethylpropanamide, commonly known as DOC, is a synthetic psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has since been used in scientific research due to its potential therapeutic applications.
Wirkmechanismus
DOC acts as a partial agonist at the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood, perception, and cognition. The exact mechanism of action of DOC is not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
Studies have shown that DOC can induce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which may be due to its effects on the sympathetic nervous system. It has also been shown to alter perception, cognition, and mood, which may be due to its effects on the serotonergic system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DOC in lab experiments is its high potency. It has been shown to be active at doses as low as 0.5 mg, which makes it useful for studying the effects of psychoactive drugs on the brain. However, one limitation of using DOC is its potential for toxicity. It has been shown to be neurotoxic in animal studies, and further research is needed to determine its safety for human use.
Zukünftige Richtungen
For research include exploring its therapeutic applications, elucidating its effects on the brain, and determining its safety for human use.
Synthesemethoden
The synthesis of DOC involves the reaction of 2,5-dimethoxyphenethylamine with 2,2-dimethylpropanoyl chloride in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at a low temperature. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
DOC has been used in scientific research to study its potential therapeutic applications. It has been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also suggested that DOC may have potential as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD).
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)12(16)15-9-7-10(17-4)8(14)6-11(9)18-5/h6-7H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUVNKOPIKFWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402829 |
Source


|
| Record name | Propanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
448250-76-8 |
Source


|
| Record name | Propanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]oxy}acetate](/img/structure/B6107857.png)

![N-(2-methoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6107871.png)

![N-(1-phenylethyl)-2-{[6-phenyl-4-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107894.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6107900.png)

![3,4-dimethyl-6-({2-[2-(4-methylphenoxy)propanoyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6107910.png)
![4-tert-butyl-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzamide](/img/structure/B6107911.png)
![2-chloro-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide](/img/structure/B6107923.png)
![2-isopropoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6107928.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B6107931.png)
![N-cyclopropyl-7-(difluoromethyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6107942.png)
